3-(3-Hydroxyphenyl)-2-hydroxypyridine
Description
Properties
IUPAC Name |
3-(3-hydroxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-4-1-3-8(7-9)10-5-2-6-12-11(10)14/h1-7,13H,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZCGCRTNSGNEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682526 | |
| Record name | 3-(3-Hydroxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-84-4 | |
| Record name | 2(1H)-Pyridinone, 3-(3-hydroxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261988-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Hydroxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Acylfurans
The foundation of this method lies in the synthesis of 2-acylfurans, which serve as precursors for pyridine ring formation. As detailed in Durham University research, lithiofurans react with nitrile-containing reagents to yield 2-acylfurans. For 3-(3-Hydroxyphenyl)-2-hydroxypyridine, the acyl group must be tailored to incorporate the 3-hydroxyphenyl moiety.
Example Procedure :
Ammonia-Mediated Ring Expansion
Heating 2-(3-hydroxybenzoyl)furan with aqueous ammonia under high pressure (150–200°C) induces ring expansion to form the pyridine core. The reaction proceeds via nucleophilic attack of ammonia on the acylated furan, followed by cyclodehydration.
Key Data :
This method’s advantage lies in its compatibility with electron-donating substituents like hydroxyl groups, which stabilize intermediates during cyclization.
Halo-Substitution Strategies
Direct Hydroxylation of 3-Chloro-2-(3-hydroxyphenyl)pyridine
Adapting the Chinese patent CN105175320A, 3-chloropyridine derivatives can undergo hydrolysis under milder conditions using glycol solvents (e.g., propylene glycol) and alkaline hydroxides. For the target compound, introducing the 3-hydroxyphenyl group at the 2-position prior to hydrolysis is critical.
Synthetic Pathway :
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Suzuki Coupling : React 2-chloro-3-hydroxypyridine with 3-hydroxyphenylboronic acid using Pd(PPh) catalyst.
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Hydrolysis : Treat 3-chloro-2-(3-hydroxyphenyl)pyridine with NaOH in propylene glycol at 130–140°C.
Optimization Insights :
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Solvent Effect : Propylene glycol enhances solubility and reduces side reactions (e.g., oxidation of hydroxyl groups).
-
Molar Ratio : A 1:2.5 ratio of 3-chloro substrate to NaOH maximizes conversion (>85% yield).
Comparative Yields :
| Substrate | Solvent | Yield (%) |
|---|---|---|
| 3-Chloro-2-(3-HP)pyridine | Propylene glycol | 86 |
| 3-Chloro-2-(3-HP)pyridine | Ethylene glycol | 78 |
Diazotization and Hydrolysis of Aminopyridine Derivatives
Diazotization of 3-Amino-2-(3-hydroxyphenyl)pyridine
Diazotization followed by hydrolysis offers a route to introduce hydroxyl groups. This method, referenced in the Durham thesis, involves:
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Diazotization : Treat 3-amino-2-(3-hydroxyphenyl)pyridine with NaNO/HCl at 0–5°C.
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Hydrolysis : Heat the diazonium salt in aqueous HSO to yield the hydroxylated product.
Challenges :
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Intermediate Stability : Diazonium salts of aminopyridines are prone to decomposition, necessitating low temperatures.
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Regioselectivity : Competing reactions at the 3-hydroxyphenyl group may occur, requiring protective groups (e.g., acetyl).
Sulfonic Acid Displacement Route
Alkali Fusion of Pyridinesulfonic Acids
Pyridinesulfonic acids undergo hydroxide displacement under high-temperature alkali fusion. To synthesize this compound:
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Sulfonation : Introduce a sulfonic acid group at the 2-position of 3-hydroxypyridine using fuming HSO.
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Displacement : Fuse with NaOH at 300°C to replace sulfonic acid with hydroxyl.
Limitations :
Epoxide Rearrangement Pathways
Epoxidation of Furan Derivatives
The Durham thesis describes epoxide intermediates in pyridine synthesis. For this compound:
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Epoxidation : Treat 2-(3-hydroxybenzoyl)furan with m-CPBA to form an epoxide.
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Rearrangement : Heat the epoxide in toluene to induce ring expansion and hydroxyl migration.
Mechanistic Insight :
Epoxide ring opening generates a carbocation stabilized by the adjacent hydroxyl group, directing cyclization to the pyridine structure.
Yield Data :
| Epoxide Substituent | Temperature | Yield (%) |
|---|---|---|
| 3-Hydroxyphenyl | 100°C | 65 |
| 4-Hydroxyphenyl | 100°C | 58 |
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyphenyl)-2-hydroxypyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
3-(3-Hydroxyphenyl)-2-hydroxypyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant properties and its role in metabolic pathways.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxyphenyl)-2-hydroxypyridine involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Positional Isomers of Hydroxyphenyl-Substituted Pyridines
Key differences arise from the position of the hydroxyphenyl group on the pyridine ring:
- 5-(4-Hydroxyphenyl)-2-hydroxypyridine (CAS 41216-12-0) and 6-(4-Hydroxyphenyl)-2-hydroxypyridine (CAS 1111114-77-2) feature a para-hydroxyphenyl group at positions 5 and 6, respectively. These isomers exhibit altered hydrogen-bonding capabilities and solubility compared to the meta-substituted target compound .
Table 1: Positional Isomers and Their Properties
| Compound Name | CAS Number | Substituent Position | Purity |
|---|---|---|---|
| 5-(4-Hydroxyphenyl)-2-hydroxypyridine | 41216-12-0 | 5-position (para) | 96% |
| 6-(4-Hydroxyphenyl)-2-hydroxypyridine | 1111114-77-2 | 6-position (para) | 96% |
| 3-(3-Hydroxyphenyl)-2-hydroxypyridine | Not specified | 3-position (meta) | N/A |
Halogenated Pyridine Derivatives
3-Fluoro-2-hydroxypyridine (CAS 1121-25-1) replaces the hydroxyphenyl group with a fluorine atom. The molecular weight (109.128 g/mol) is significantly lower than that of the target compound, suggesting differences in pharmacokinetics .
Methyl-Substituted Pyridines
3-Hydroxy-2-methylpyridine (CAS 1121-25-1) and 3-Hydroxy-6-methylpyridine (Synonyms: 6-Methyl-3-pyridinol) feature methyl groups at the 2- or 6-position. Methylation enhances steric bulk and may improve metabolic stability but reduces solubility compared to hydroxyphenyl-substituted analogs. For example, 3-Hydroxy-6-methylpyridine has a molecular weight of 109.13 g/mol, similar to fluorinated derivatives but distinct from the target compound .
Simplified Pyridine Backbones
3-Hydroxypyridine (CAS 109-00-2) lacks the hydroxyphenyl group entirely, resulting in a simpler structure with fewer hydrogen-bonding sites. This compound is classified as non-hazardous, suggesting that additional substituents (e.g., hydroxyphenyl) may introduce toxicity or reactivity .
Complex Derivatives with Extended Conjugation
2-(2-(3-(3-Hydroxyphenyl)acryloyl)phenoxy)-N,N-diphenylacetamide (from ) incorporates a 3-hydroxyphenyl group via an acryloyl linker. The extended conjugation may enhance UV absorption or fluorescence properties, differing from the direct substitution in the target compound .
Structural and Functional Implications
- Electronic Effects : The meta-hydroxyphenyl group in this compound likely creates a distinct electron-donating/withdrawing profile compared to para-substituted isomers or halogenated analogs.
- Biological Activity : The dual hydroxyl groups may enhance binding to metal ions or biological targets, similar to chalcone derivatives discussed in , which rely on conjugated systems for activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(3-Hydroxyphenyl)-2-hydroxypyridine, and what are their key challenges?
- Methodology : Acylation or coupling reactions are commonly employed for hydroxyphenyl-pyridine derivatives. For example, reacting a hydroxyl-substituted phenyl precursor with a hydroxyl-pyridine intermediate under controlled conditions (e.g., acidic or basic catalysis) . Key challenges include managing competing side reactions (e.g., over-oxidation of hydroxyl groups) and ensuring regioselectivity. Protecting groups for hydroxyl moieties (e.g., silyl ethers) may be required to prevent undesired cross-reactivity .
- Yield Optimization : Pilot-scale reactions typically yield 40–60%, with purification via column chromatography or recrystallization necessary to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR can confirm the substitution pattern on the phenyl and pyridine rings. Hydroxyl protons may appear as broad peaks (~5–10 ppm) in DMSO-d6 .
- IR Spectroscopy : Stretching frequencies for -OH (3200–3600 cm) and aromatic C=C/C-N (1500–1600 cm) are critical for functional group identification .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in the laboratory?
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols form during synthesis .
- Ventilation : Use fume hoods to minimize inhalation exposure. The compound may cause respiratory irritation (H335 hazard code) .
- First Aid : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, use emergency eyewash stations .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress by-product formation during synthesis?
- Temperature Control : Lowering reaction temperatures (e.g., 0–25°C) reduces thermal degradation. For example, coupling reactions performed at 4°C showed 20% fewer by-products compared to room temperature .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C or CuI) improve regioselectivity in cross-coupling steps, as evidenced in analogous pyridine syntheses .
- Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress and terminate before side reactions dominate .
Q. What strategies resolve contradictions between experimental and computational spectral data for this compound?
- Cross-Validation : Compare experimental NMR/IR data with density functional theory (DFT) simulations. Adjust computational parameters (e.g., solvent effects in Gaussian calculations) to align with observed peaks .
- Isotopic Labeling : Deuterated analogs can clarify ambiguous proton assignments in crowded spectral regions .
- Collaborative Analysis : Engage crystallography teams to resolve structural ambiguities via single-crystal X-ray diffraction (if crystals are obtainable) .
Q. How does the compound’s stability vary under different storage conditions, and how can degradation be mitigated?
- Light Sensitivity : Store in amber glass vials at –20°C to prevent photodegradation. UV-Vis studies on similar hydroxypyridines show 30% degradation after 72 hours under direct light .
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers. Hydrolysis of hydroxyl groups is minimized at relative humidity <30% .
- Long-Term Stability : Periodic HPLC analysis (e.g., every 6 months) monitors purity. Degradation products often include oxidized quinone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
